2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazinone ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazinone ring through cyclization reactions. The final step involves the introduction of the pyridine ring via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
- 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
- 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propionamide
Uniqueness
What sets 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide apart from similar compounds is its specific arrangement of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H16N4O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(23-19-7-3-4-12-22-19)14-25-21(27)11-10-18(24-25)17-9-8-15-5-1-2-6-16(15)13-17/h1-13H,14H2,(H,22,23,26) |
InChI Key |
NFEXSVCTEXKADS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.